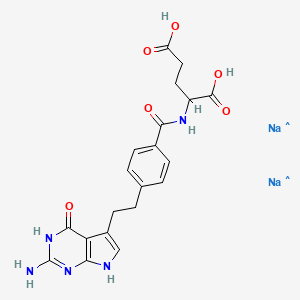

CID 136397345

Description

CID 136397345 (exact chemical name unspecified in provided evidence) is a compound cataloged in PubChem, a widely recognized repository for chemical information . Further empirical studies are required to confirm its exact classification and biological relevance.

Properties

Molecular Formula |

C20H21N5Na2O6 |

|---|---|

Molecular Weight |

473.4 g/mol |

InChI |

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);; |

InChI Key |

PSXPIRGEVYHPKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

The synthesis of compound “CID 136397345” involves specific synthetic routes and reaction conditions. The preparation method typically includes the following steps:

Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

Compound “CID 136397345” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can be further studied for their properties and applications.

Scientific Research Applications

Compound “CID 136397345” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, contributing to the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research explores its potential therapeutic effects, including its role in drug development and disease treatment.

Industry: It is utilized in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of compound “CID 136397345” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues

Oscillatoxin Derivatives

highlights oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) as structurally related compounds (Figure 1). These toxins feature macrocyclic lactone rings and methylated side chains, which influence their toxicity and bioactivity. For example:

- CID 101283546 (Oscillatoxin D) : Contains a 14-membered lactone ring with hydroxyl and methyl groups.

- CID 185389 (30-Methyl-Oscillatoxin D) : A methylated variant, enhancing lipophilicity and membrane permeability compared to CID 101283546 .

Hypothetical Comparison with CID 136397345 :

If this compound shares this scaffold, structural variations (e.g., additional methyl groups or hydroxyl substitutions) could alter its pharmacokinetic properties, such as solubility or cytochrome P450 (CYP) enzyme interactions .

Table 1: Structural and Physicochemical Properties

Note: this compound data inferred from structurally similar compounds in , and 14.

Functional Analogues

Industrial and Pharmacological Compounds

and describe compounds with comparable physicochemical profiles, such as:

- CID 2778286 (CAS 106312-36-1) : Features a trifluoromethyl group, enhancing metabolic stability and BBB penetration .

- CID 78358133 (CAS 1261080-59-4) : A sulfonamide derivative with high GI absorption and CYP1A2 inhibition .

Key Functional Differences :

- Synthetic Accessibility : CID 78358133 has a synthetic accessibility score of 2.6, indicating moderate ease of synthesis compared to complex oscillatoxins .

Table 2: Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.